5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is an identified degradation product of Prasugrel Hydrochloride, a thienopyridine antiplatelet medication. This compound, often labeled as Impurity 2, forms during the neutral hydrolysis of Prasugrel in the presence of magnesium stearate. [, ] Its presence as a degradation product necessitates its study to understand potential implications for Prasugrel's stability and effectiveness as a medication.
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a chemical compound that is primarily recognized as an impurity related to prasugrel hydrochloride, a medication used to prevent blood clots. This compound is characterized by its complex structure and specific functional groups, which contribute to its pharmacological properties.
This compound belongs to the class of thienopyridines, which are known for their antiplatelet activity. It is also categorized under pyridine derivatives due to the presence of the pyridine ring in its structure. The compound's molecular formula is C18H18FNO2S, with a molecular weight of approximately 331.40 g/mol .
The synthesis of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one typically involves a multi-step process:
The reaction typically yields high purity products when performed under optimized conditions. The purification process may involve crystallization or extraction techniques to isolate the desired compound from by-products.
The molecular structure of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one features several key components:
The compound's structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of chiral centers associated with the cyclopropyl and phenyl groups.
The primary reaction involving this compound is its formation from the reaction between 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This reaction can be summarized as follows:
This reaction often requires careful control of temperature and pH to optimize yield and minimize side reactions. Post-reaction purification steps are crucial for isolating the target compound from other reaction by-products.
The mechanism of action for this compound primarily relates to its role as an impurity in prasugrel hydrochloride synthesis. While direct pharmacological effects are not well-documented for this specific compound alone, its structural similarity to prasugrel suggests potential interactions with platelet aggregation pathways.
Research indicates that thienopyridines like prasugrel inhibit platelet aggregation by irreversibly blocking the P2Y12 receptor on platelets. This action prevents adenosine diphosphate from activating platelets and forming clots.
The compound is expected to exhibit moderate solubility in organic solvents and limited solubility in water due to its hydrophobic thienopyridine core. Stability studies suggest it should be stored in dark conditions at controlled temperatures (around 2–8°C) to prevent degradation .
While primarily recognized as an impurity related to prasugrel hydrochloride, this compound may have implications in research concerning antiplatelet therapies and drug development. Its synthesis and characterization contribute valuable data for understanding thienopyridine derivatives' pharmacokinetics and pharmacodynamics.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4